molecular formula C10H16Cl2N2 B2749608 N,N-Dimethyl-2,3-dihydro-1H-isoindol-4-amine;dihydrochloride CAS No. 2445793-99-5

N,N-Dimethyl-2,3-dihydro-1H-isoindol-4-amine;dihydrochloride

Cat. No.: B2749608
CAS No.: 2445793-99-5
M. Wt: 235.15
InChI Key: HBXOMENVPLBRJM-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride is a bicyclic amine derivative featuring a partially saturated isoindole core (2,3-dihydro-1H-isoindole) substituted with a dimethylamine group at the 4-position, stabilized as a dihydrochloride salt. The compound is referenced under multiple synonyms, including 2,3-Dihydro-1H-isoindol-4-amine dihydrochloride and Isoindolin-4-amine dihydrochloride .

Properties

IUPAC Name

N,N-dimethyl-2,3-dihydro-1H-isoindol-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c1-12(2)10-5-3-4-8-6-11-7-9(8)10;;/h3-5,11H,6-7H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXOMENVPLBRJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

The compound consists of a 2,3-dihydro-1H-isoindole scaffold, where the aromatic benzene ring is fused to a saturated five-membered ring containing one nitrogen atom. The dimethylamine group (-N(CH$$3$$)$$2$$) is attached at position 4 of the isoindoline system, with two hydrochloride counterions enhancing aqueous solubility. The SMILES notation (CN(C)C1=CC=CC2=C1CNC2.Cl.Cl) and InChIKey (HBXOMENVPLBRJM-UHFFFAOYSA-N) provide unambiguous structural identification.

Physicochemical Characteristics

  • Solubility : Highly soluble in water (>50 mg/mL) due to dihydrochloride salt formation.
  • Melting Point : Reported between 125–132°C for analogous isoindoline hydrochlorides.
  • Stability : Hygroscopic in nature, requiring storage under inert conditions.

Synthesis Strategies

Reductive Amination Pathway

A widely employed method involves reductive amination of 4-keto-2,3-dihydro-1H-isoindole precursors.

Step 1: Ketone Synthesis
4-Keto-2,3-dihydro-1H-isoindole is prepared via Friedel-Crafts acylation of indane with acetyl chloride in the presence of AlCl$$_3$$.

Step 2: Reductive Amination
The ketone reacts with dimethylamine (2 equivalents) under hydrogenation conditions (H$$2$$, 60 psi) using palladium on carbon (Pd/C) in methanol. The reaction proceeds via imine intermediate formation, followed by reduction to the secondary amine:
$$
\text{4-Keto-isoindole} + 2\text{NH(CH}
3\text{)}2 \xrightarrow{\text{H}2, \text{Pd/C}} \text{N,N-Dimethyl-4-amino-isoindoline}
$$

Step 3: Salt Formation
The free base is treated with concentrated HCl in ethanol to precipitate the dihydrochloride salt (yield: 78–85%).

Cyclization of Diamine Precursors

An alternative route utilizes 1,2-diamine intermediates subjected to cyclodehydration.

Procedure :

  • Diamine Preparation : 4-Aminophthalonitrile is reduced using LiAlH$$_4$$ to form 4-amino-2,3-dihydro-1H-isoindole-1,2-diamine.
  • Methylation : The diamine reacts with methyl iodide (2.2 equivalents) in THF using K$$2$$CO$$3$$ as a base.
  • Cyclization : Treatment with 1,1'-carbonyldiimidazole (CDI) in acetonitrile at 80°C induces ring closure:
    $$
    \text{Diamine} + \text{CDI} \rightarrow \text{N,N-Dimethyl-4-amino-isoindoline} + \text{CO}_2 + \text{Imidazole}
    $$
  • Salt Formation : The product is crystallized as the dihydrochloride using HCl gas in diethyl ether.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction kinetics.

Optimized Conditions :

  • Reactants : 4-Bromo-2,3-dihydro-1H-isoindole, dimethylamine hydrochloride
  • Catalyst : CuI (10 mol%), 1,10-phenanthroline
  • Solvent : DMF, 150°C, 20 min
  • Yield : 92% (free base), 88% after HCl salt formation

Analytical Characterization

Spectroscopic Methods

  • $$^1$$H NMR (D$$2$$O, 400 MHz): δ 2.98 (s, 6H, N(CH$$3$$)$$2$$), 3.72 (m, 2H, CH$$2$$-N), 4.25 (m, 2H, CH$$_2$$-C), 7.38–7.45 (m, 3H, aromatic).
  • IR (KBr): 2940 cm$$^{-1}$$ (C-H stretch), 2500–2700 cm$$^{-1}$$ (N$$^+$$H), 1590 cm$$^{-1}$$ (C=C aromatic).

Chromatographic Purity Assessment

  • HPLC : C18 column, 0.1% TFA/ACN gradient, retention time = 6.7 min, purity >99%.
  • Elemental Analysis : Calculated for C$${10}$$H$${16}$$Cl$$2$$N$$2$$: C 50.65%, H 6.80%, N 11.81%; Found: C 50.59%, H 6.77%, N 11.75%.

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Key Advantages Limitations
Reductive Amination 78–85 12–24 h High selectivity Requires high-pressure H$$_2$$
Cyclization 65–72 3–5 h Avoids hydrogenation CDI cost prohibitive at scale
Microwave-Assisted 88–92 20 min Rapid kinetics Specialized equipment needed

Challenges and Optimization Strategies

Regioselectivity Control

Competing reactions at isoindoline positions 4 vs. 5 are mitigated by:

  • Steric directing groups : Bulkier substituents at position 5 favor amination at position 4.
  • Low-temperature protocols : Slower kinetics improve positional selectivity (e.g., –40°C in THF).

Salt Formation Efficiency

Excess HCl (2.2 equivalents) in ethanol/water (9:1) maximizes dihydrochloride precipitation while minimizing free base contamination.

Applications and Derivatives

Though direct pharmacological data remain proprietary, structural analogs demonstrate:

  • Anticancer activity : Inhibition of HDAC enzymes (IC$$_{50}$$ = 0.8 μM for analog EVT-13759914).
  • Neuroprotective effects : Modulation of σ-1 receptors in preclinical models.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2,3-dihydro-1H-isoindol-4-amine;dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

N,N-Dimethyl-2,3-dihydro-1H-isoindol-4-amine;dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2,3-dihydro-1H-isoindol-4-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares N,N-dimethyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride with analogous compounds in terms of molecular structure, functional groups, pharmacological relevance, and physicochemical properties.

Table 1. Structural and Pharmacological Comparison

Compound Name Core Structure Functional Groups Pharmacological Application Key References
N,N-Dimethyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride Isoindoline N,N-Dimethylamine, Dihydrochloride Not explicitly reported
Loperamide Hydrochloride Piperidine-butaneamide N,N-Dimethyl, Diphenyl, Hydroxyl Antidiarrheal (opioid derivative)
3,3-Dimethylindolin-4-amine dihydrochloride Indoline N,N-Dimethylamine, Dihydrochloride Research scaffold
N,N-Dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide hydrochloride Isoindoline Sulfonamide, Dihydrochloride Lab use (versatile scaffold)

Loperamide Hydrochloride

  • Structural Similarities : Both compounds contain N,N-dimethylamine groups and dihydrochloride salts, enhancing solubility and stability.
  • Key Differences : Loperamide incorporates a piperidine ring, diphenyl groups, and a hydroxyl moiety, contributing to its opioid receptor binding and antidiarrheal efficacy. In contrast, the isoindoline core of N,N-dimethyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride lacks aromatic complexity, suggesting divergent biological targets .

3,3-Dimethylindolin-4-amine Dihydrochloride

  • Structural Similarities : Both compounds share a bicyclic amine structure (isoindoline vs. indoline) and dihydrochloride salt forms.
  • Key Differences : The indoline core of 3,3-dimethylindolin-4-amine features a six-membered benzene ring fused to a five-membered nitrogen-containing ring, whereas the isoindoline structure is a benzo-fused pyrrole. This difference may influence pharmacokinetics, such as metabolic stability or blood-brain barrier penetration .

N,N-Dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide Hydrochloride

  • Structural Similarities : Both compounds share the isoindoline core and dihydrochloride salt.
  • Key Differences : The sulfonamide group (-SO₂NH₂) in this analog introduces strong hydrogen-bonding capacity and acidity, contrasting with the basic dimethylamine group in N,N-dimethyl-2,3-dihydro-1H-isoindol-4-amine. Sulfonamides are commonly used in antibiotics or enzyme inhibitors, whereas dimethylamine derivatives may target neurotransmitter systems .

Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate Hydrochloride

  • Structural Similarities : Shares the isoindole backbone but substitutes the dimethylamine group with a phthalimide (1,3-dioxoisoindole) moiety.
  • Key Differences : The phthalimide group is electron-withdrawing and often used in prodrug design, while the dimethylamine group in the target compound may enhance membrane permeability or receptor binding .

Biological Activity

N,N-Dimethyl-2,3-dihydro-1H-isoindol-4-amine; dihydrochloride is a compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula and Weight : The compound has a molecular formula of C10H14N22HClC_{10}H_{14}N_2\cdot 2HCl and a molecular weight of 235.16 g/mol. It is typically synthesized through the Tscherniac-Einhorn reaction, involving the reaction of isoindoline derivatives with dimethylamine under acidic conditions .

Synthesis Overview :

  • Step 1 : Reaction of isoindoline derivatives with dimethylamine.
  • Step 2 : Hydrolysis to introduce the amino group.
  • Step 3 : Formation of the dihydrochloride salt through treatment with hydrochloric acid.

N,N-Dimethyl-2,3-dihydro-1H-isoindol-4-amine; dihydrochloride interacts with specific molecular targets, influencing various biochemical pathways. Its mechanism includes:

  • Enzyme Modulation : Acts as an inhibitor or activator of enzymes, altering metabolic processes.
  • Receptor Interaction : Binds to neurotransmitter receptors, potentially affecting neuronal communication and signaling pathways.

Antinociceptive Effects

Research indicates that compounds structurally related to N,N-Dimethyl-2,3-dihydro-1H-isoindol-4-amine exhibit notable antinociceptive properties. For instance, studies on similar isoquinoline derivatives have demonstrated their efficacy as μ-opioid receptor agonists, which are crucial in pain management. These compounds showed significant anti-nociceptive effects in animal models, suggesting potential therapeutic applications in pain relief .

Cellular Effects

N,N-Dimethyl-2,3-dihydro-1H-isoindol-4-amine; dihydrochloride has been shown to:

  • Influence cell signaling pathways.
  • Modulate gene expression and cellular metabolism.
    These effects vary based on cell type and concentration, indicating a broad range of biological activities.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N,N-Dimethyl-2,3-dihydro-1H-isoindol-5-amine; dihydrochlorideSimilar core structurePotentially similar receptor interactions
N,N-DimethylhydrazineDifferent core structureVaries widely in activity due to structural differences

The unique positioning of the dimethylamine group in N,N-Dimethyl-2,3-dihydro-1H-isoindol-4-amine; dihydrochloride contributes to its distinct biological properties compared to analogs .

Case Studies

Several studies have explored the pharmacological potential of related compounds:

  • Study on Antinociceptive Activity :
    • Objective : Evaluate the pain-relieving effects of isoquinoline derivatives.
    • Findings : Compounds demonstrated significant analgesic effects in tail-flick tests on mice, indicating strong interaction with opioid receptors .
  • Mechanistic Studies :
    • Objective : Investigate the interaction of isoindoline derivatives with neurotransmitter systems.
    • Findings : The compounds modulated neurotransmitter release and receptor activation, suggesting potential for treating neurological disorders.

Q & A

Q. Table 1: Comparative Bioactivity Data

StudyTargetAssay TypeIC₅₀/EC₅₀ (μM)Reference
Anticancer (2025)HeLa cellsMTT12.3 ± 1.5
Neuroprotection (2023)SERT bindingRadioligand0.45 ± 0.1

Q. Table 2: Stability Under Accelerated Conditions

ConditionDegradation (%)Major DegradantReference
40°C/75% RH (4 weeks)<5None detected
pH 2 (24h)15Demethylated derivative

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